![molecular formula C20H24ClN7O B2537606 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one CAS No. 920228-28-0](/img/structure/B2537606.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These are considered privileged scaffolds in medicinal chemistry and have been used in the design of novel CDK2 inhibitors . The compound is part of a new set of small molecules that were designed and synthesized for this purpose .
Synthesis Analysis
The synthesis of similar compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures and functional groups. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2, which is a key component for cell proliferation . This suggests that the compound may interact with these proteins in a way that inhibits their function.Scientific Research Applications
- Researchers have synthesized various 1,2,3-triazole derivatives and evaluated their pharmacological activities. For instance, some derivatives exhibit potent inhibitory effects on specific enzymes or receptors, making them potential drug leads .
- This compound demonstrated remarkable potency (IC50 of 0.023 μM) as an IDO1 inhibitor, surpassing other known inhibitors .
- LSD1 is an epigenetic enzyme involved in gene regulation, and inhibiting it has potential therapeutic implications in cancer and other diseases .
- For instance, some fused 1,2,4-triazines show activity against bacteria, viruses, and mycobacteria .
Medicinal Chemistry and Drug Development
IDO1 Inhibition
Epigenetic Modulation
Antimicrobial and Antiviral Properties
Energetic Materials
Fatty Acid-Binding Proteins (FABPs)
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the progression of various types of cancers .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially c-met/vegfr-2 kinases) and inhibit their activity . This inhibition could lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and survival, particularly those involving c-met and vegfr-2 . The inhibition of these kinases can disrupt these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
Similar compounds have been found to inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis . This suggests that this compound may have similar effects.
Future Directions
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDVJEQRCLXTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one |
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